5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one
Overview
Description
5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position and a fluorine atom at the 6-position of the indole ring, making it a unique and valuable molecule for various scientific applications.
Mechanism of Action
- The primary target of 5-bromo-6-fluoroindolin-2-one is an E3 ligase . E3 ligases play a crucial role in the ubiquitination process, where they attach ubiquitin molecules to proteins, marking them for proteolysis (degradation). By activating E3 ligase, this compound enhances protein ubiquitination .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 6-fluoroindole.
Bromination and Fluorination: The bromination of indole can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be carried out using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: The cyclization step involves the formation of the indole ring, which can be achieved through various methods, including the Fischer indole synthesis or the Bischler-Napieralski reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted indole derivatives.
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of dihydro-indole derivatives.
Scientific Research Applications
5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is employed in studying the biological pathways and mechanisms of indole derivatives.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound serves as a probe in chemical biology to investigate protein-ligand interactions and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: A thalidomide analogue with similar structural features.
6-bromo-7-fluoro-2,3-dihydro-1H-indole: Another indole derivative with bromine and fluorine substitutions.
Uniqueness
5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-bromo-6-fluoro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQWHJXRXKNXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944805-66-7 | |
Record name | 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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